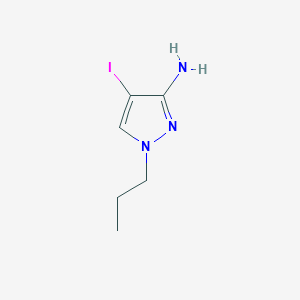

4-Iodo-1-propyl-1H-pyrazol-3-amine

CAS No.: 1354706-77-6

Cat. No.: VC4859285

Molecular Formula: C6H10IN3

Molecular Weight: 251.071

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354706-77-6 |

|---|---|

| Molecular Formula | C6H10IN3 |

| Molecular Weight | 251.071 |

| IUPAC Name | 4-iodo-1-propylpyrazol-3-amine |

| Standard InChI | InChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |

| Standard InChI Key | FEFSKHFJJRQQSE-UHFFFAOYSA-N |

| SMILES | CCCN1C=C(C(=N1)N)I |

Introduction

Structural Characteristics

The molecular formula of 4-iodo-1-propyl-1H-pyrazol-3-amine is C₆H₁₀IN₃, with a molecular weight of 251.07 g/mol . Key structural features include:

Table 1: Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | 4-Iodo-1-propyl-1H-pyrazol-3-amine |

| CAS Number | 1354706-77-6 |

| Molecular Formula | C₆H₁₀IN₃ |

| SMILES | CC(C)N1C=C(C(=N1)N)I |

| InChI Key | JBQVNSOBIFKMSX-UHFFFAOYSA-N |

The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions . The propyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or equivalent electrophiles under acidic conditions .

-

Iodination: Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) at the 4-position .

-

Propyl Group Introduction: Alkylation of the pyrazole nitrogen with propyl halides in the presence of bases like potassium carbonate .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine, acetic acid, reflux | 60–75% | |

| Iodination | N-Iodosuccinimide, DMF, 80°C | 85% | |

| Alkylation | 1-Bromopropane, K₂CO₃, DMF | 78% |

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and yield. Catalysts such as copper(I) bromide improve coupling reactions, while polar aprotic solvents (e.g., DMSO) optimize reagent solubility .

Physicochemical Properties

Spectroscopic Data

-

FTIR: C-N stretch observed near 1031 cm⁻¹; aromatic C-H stretches at ~3000 cm⁻¹ .

-

¹H NMR: Pyrazole protons resonate at δ 7.5–8.5 ppm; propyl CH₂ groups appear at δ 1.0–1.5 ppm .

Thermal and Solubility Properties

-

Thermal Stability: Decomposition occurs above 200°C due to the labile C-I bond .

-

Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water .

Applications in Medicinal Chemistry

Drug Development

The iodine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl derivatives for kinase inhibitors .

Radiopharmaceuticals

The compound’s iodine moiety allows incorporation of radioisotopes (e.g., ¹²³I) for imaging applications .

Table 3: Key Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume